molecular formula C7H7BrN2O B15330244 1-(2-Amino-6-bromopyridin-3-YL)ethanone CAS No. 1393551-43-3

1-(2-Amino-6-bromopyridin-3-YL)ethanone

Cat. No.: B15330244
CAS No.: 1393551-43-3
M. Wt: 215.05 g/mol
InChI Key: UKCUPSVKGMIWFC-UHFFFAOYSA-N
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Description

1-(2-Amino-6-bromopyridin-3-yl)ethanone (CAS 1393551-43-3) is a high-purity brominated pyridine derivative of interest in chemical synthesis and materials research. With a molecular formula of C7H7BrN2O and a molecular weight of 215.05 g/mol, this solid compound is characterized by its amino and bromo functional groups on the pyridine ring, which make it a versatile synthetic intermediate or building block for constructing more complex molecules . The compound requires specific storage conditions to maintain its stability and is typically kept in a cool, dark place at 2-8°C . As a valuable reagent in organic chemistry, it can be used to develop compounds for various research areas, including pharmaceuticals and agrochemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request a Certificate of Analysis for quality verification.

Properties

CAS No.

1393551-43-3

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

1-(2-amino-6-bromopyridin-3-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3,(H2,9,10)

InChI Key

UKCUPSVKGMIWFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(2-Amino-6-bromopyridin-3-YL)ethanone typically involves the reaction of 3-bromopyridine with hydrobromic acid to form a brominated intermediate. This intermediate is then reacted with iron acetate to remove the bromine and yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-bromopyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

1-(2-Amino-6-bromopyridin-3-YL)ethanone is a synthetic organic compound with a brominated pyridine moiety and an ethanone functional group, making it valuable in medicinal chemistry and related fields. It is classified as an aminopyridine ethanone, with the molecular formula C7H7BrN2OC_7H_7BrN_2O and a molecular weight of approximately 215.05 g/mol.

Scientific Research Applications

This compound has potential applications across various scientific disciplines:

  • Medicinal Chemistry It serves as a building block for synthesizing novel compounds. The amino group allows for hydrogen bonding with receptors or enzymes, while the brominated pyridine modulates biological activity through binding interactions.
  • Inhibitor or Activator It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes depending on the specific application.
  • Molecular Recognition Its structural features enable it to engage in molecular recognition processes essential for biological activity, making it a candidate for pharmacological studies.
  • Chemical Reactions It exhibits reactivity associated with both ketones and amines, allowing participation in nucleophilic addition and electrophilic substitution reactions.

This compound is a pyridine derivative with potential biological activity. Compounds containing amino and halogen substituents on pyridine rings can exhibit antimicrobial and anticancer properties. The amino group enhances hydrogen bonding with biological targets, while the bromine atom influences lipophilicity and molecular interactions.

Data

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-bromopyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(2-Amino-5-bromopyridin-3-yl)ethanone
  • Key Difference : Bromine at position 5 instead of 6.
  • Impact: The shift in bromine position alters the electronic distribution. The amino group at position 2 activates the ring at positions 3, 4, and 5, but bromine at position 5 may sterically hinder reactions at adjacent sites.
  • pKa: Reported as 2.48 ± 0.49, reflecting the amino group’s basicity influenced by bromine’s inductive effect .
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
  • Key Difference : Fluorine at position 3 and bromine at position 5.
  • Impact: Fluorine’s strong EWG effect increases the electrophilicity of the acetyl group compared to the amino-substituted target compound. This enhances reactivity in nucleophilic addition reactions .

Functional Group Variations

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone
  • Key Difference : Trifluoroacetyl group replaces the acetyl group.
  • Impact : The trifluoromethyl group significantly increases electrophilicity and lipophilicity.
  • Solubility: Soluble in chloroform, methanol, and DMSO, contrasting with the target compound’s expected solubility in polar solvents due to its amino group .
1-(2-Chlorophenyl)ethanone
  • Key Difference : Chlorine on a benzene ring instead of a pyridine.
  • Impact : The absence of a pyridine nitrogen reduces polarity and basicity. Chlorine’s EWG effect is similar to bromine, but aromatic vs. heteroaromatic systems lead to divergent reactivity in cross-coupling reactions .
1-(2-Amino-6-nitrophenyl)ethanone
  • Key Difference : Nitro group replaces bromine.
  • Impact : The nitro group is a stronger EWG than bromine, increasing the compound’s oxidative instability.
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone
  • Key Difference : Fused imidazo-pyridine ring system.
  • Molecular weight (239.07 g/mol) is slightly higher than the target compound .

Research Implications

The comparison highlights how substituent positions, functional groups, and ring systems dictate physicochemical and biological properties. For instance:

  • Amino groups enhance solubility and participation in hydrogen bonding .
  • Bromine atoms facilitate Suzuki-Miyaura cross-coupling reactions, critical in drug synthesis .
  • Trifluoromethyl groups improve metabolic stability in pharmaceuticals .

Further studies on the target compound’s crystallography (using tools like SHELX ) and toxicology are recommended to expand its utility in medicinal chemistry.

Biological Activity

1-(2-Amino-6-bromopyridin-3-YL)ethanone, with CAS No. 1393551-43-3, is a pyridine derivative that has garnered attention for its potential biological activity. Its molecular formula is C7H7BrN2O, and it has a molecular weight of 215.05 g/mol. The compound's structure includes a bromine atom at the 6-position of the pyridine ring and an amino group at the 2-position, which may contribute to its biological properties.

Research indicates that compounds containing amino and halogen substituents on pyridine rings can exhibit various biological activities, including antimicrobial and anticancer properties. The presence of the amino group may enhance hydrogen bonding interactions with biological targets, while the bromine atom can influence lipophilicity and molecular interactions.

Anticancer Activity

A study focusing on pyridine derivatives highlighted that certain compounds could inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis and repair in cancer cells. This inhibition leads to reduced proliferation of cancer cells, suggesting that this compound could potentially possess similar anticancer properties .

Antimicrobial Properties

Pyridine derivatives have also been explored for their antimicrobial effects. In particular, studies have shown that modifications to the pyridine structure can enhance activity against a range of bacterial strains. The specific activity of this compound against various pathogens remains to be fully elucidated but is a promising area for future research.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of pyridine derivatives. Some studies suggest that these compounds may have beneficial effects on neuronal health and could be explored for the treatment of neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a preliminary study assessing the anticancer efficacy of various pyridine derivatives, including those similar to this compound, researchers found that certain structural modifications led to enhanced cytotoxicity in human cancer cell lines. Specifically, compounds with amino substitutions demonstrated increased potency against non-small cell lung cancer (NSCLC) models .

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial activity of several brominated pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with amino groups exhibited significant inhibition zones, suggesting that this compound might similarly exhibit antimicrobial properties .

Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of ribonucleotide reductase
AntimicrobialInhibition of bacterial growth
NeuroprotectivePotential protective effects on neurons

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Key areas include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Analyzing how modifications to the chemical structure impact biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Amino-6-bromopyridin-3-yl)ethanone?

  • Methodology :

  • Bromination : Introduce bromine at the 6-position of a pre-functionalized pyridine precursor under electrophilic substitution conditions (e.g., using Br₂ with FeBr₃ as a catalyst) .
  • Amination : Install the amino group at the 2-position via nucleophilic substitution (e.g., NH₃ in ethanol under reflux) or catalytic coupling (e.g., Buchwald-Hartwig amination) .
  • Ethanone Attachment : Use Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura with acetyl precursors) to introduce the ethanone moiety at the 3-position .
    • Key Reagents : FeBr₃, Pd catalysts (e.g., Pd(PPh₃)₄), ammonium acetate, and acetyl chloride.

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, the amino group’s protons typically appear as broad singlets (δ 5–6 ppm), while the bromine substituent deshields adjacent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₇H₈BrN₂O) and isotopic patterns from bromine .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between similar bromopyridine derivatives?

  • Case Study :

  • Contradiction : Substitution rates at the 6-bromo position may vary due to steric hindrance from the ethanone group. For example, in 1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone, the bromine’s reactivity is reduced compared to simpler pyridines due to steric effects from the piperidine ring .
  • Resolution :
  • Kinetic Studies : Compare reaction rates under identical conditions (e.g., nucleophilic substitution with amines in DMF at 80°C).
  • Computational Modeling : Use DFT calculations to analyze electronic and steric contributions to reactivity .
    • Data Table :
CompoundReaction Rate (k, s⁻¹)Steric Parameter (ų)
1-(2-Amino-6-bromo...)0.04512.3
1-(3-(6-Bromo...)0.01218.9

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they addressed?

  • Challenges :

  • Hydrogen Bonding : The amino and ethanone groups can form competing H-bond networks, leading to disordered crystals.
  • Solvent Selection : Polar solvents (e.g., ethanol) may trap solvent molecules in the lattice, complicating refinement .
    • Solutions :
  • Crystallization Optimization : Use mixed solvents (e.g., DCM/hexane) to slow crystal growth.
  • SHELX Refinement : Employ TWINABS for handling twinned data and OLEX2 for visualizing H-bond networks .

Methodological Guidance

Q. How to design experiments to evaluate the biological activity of this compound in neurological targets?

  • Approach :

  • Target Selection : Prioritize receptors like serotonin or dopamine transporters based on structural analogs (e.g., piperidine-containing derivatives show affinity for neurotransmission-related targets) .
  • Assays :
  • In Vitro Binding : Radioligand displacement assays using [³H]-ligands.
  • Functional Activity : Measure cAMP modulation in HEK293 cells expressing target receptors.
    • Controls : Include positive controls (e.g., fluoxetine for serotonin transporters) and validate results with knockout models.

Q. What strategies mitigate decomposition during storage or reactions?

  • Stability Analysis :

  • Thermogravimetric Analysis (TGA) : Identify decomposition temperatures.
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent bromine loss via photolytic cleavage .
    • Reaction Conditions : Avoid strong bases (risk of dehydrohalogenation) and use stabilizing ligands (e.g., PPh₃) in catalytic reactions .

Data Contradiction Analysis

Q. Why do similar bromopyridine derivatives exhibit divergent biological activities?

  • Hypothesis : Variations in substituent positioning (e.g., 2-amino vs. 3-amino groups) alter binding pocket interactions.
  • Validation :

  • SAR Studies : Synthesize analogs with systematic substituent changes and test activity.
  • Molecular Docking : Compare binding poses in homology models of target proteins .

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